molecular formula C10H7NO4 B15072783 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid

5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid

Cat. No.: B15072783
M. Wt: 205.17 g/mol
InChI Key: CGNOJOJEFPOWAL-UHFFFAOYSA-N
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Description

5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid is a bicyclic heterocyclic compound featuring a fused indole core modified with a 1,3-dioxole ring at positions 4 and 5 of the indole scaffold. The carboxylic acid functional group is located at position 7 (Figure 1). This structural motif combines the aromaticity of indole with the electron-rich dioxole ring, which may enhance solubility and intermolecular interactions such as hydrogen bonding.

Key structural attributes include:

  • Fused dioxole ring: Stabilizes the indole system and influences electronic properties.
  • Positional isomerism: The placement of substituents (e.g., carboxylic acid at position 7 vs. 6) significantly affects reactivity and biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7NO4

Molecular Weight

205.17 g/mol

IUPAC Name

5H-[1,3]dioxolo[4,5-f]indole-7-carboxylic acid

InChI

InChI=1S/C10H7NO4/c12-10(13)6-3-11-7-2-9-8(1-5(6)7)14-4-15-9/h1-3,11H,4H2,(H,12,13)

InChI Key

CGNOJOJEFPOWAL-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=CN3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-nitrobenzaldehydes with phosphorane in the presence of triphenylphosphine and diphenyl ether at elevated temperatures (around 260°C) for about an hour . The reaction mass is then cooled and purified using column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes structural analogs and their key differences:

Compound Name Substituents/Modifications Key Features References
5H-[1,3]Dioxolo[4,5-f]indole-7-carboxaldehyde Aldehyde group at position 7 Precursor to carboxylic acid; SMILES: C1OC2=C(O1)C=C3C(=C2)C(=CN3)C=O
5H-[1,3]Dioxolo[4,5-f]indole-6-carboxylic acid Carboxylic acid at position 6 (positional isomer) Discontinued commercial availability; potential differences in H-bonding
Indole-5-carboxylic acid Simple indole with COOH at position 5 mp 208–210°C; lacks fused dioxole ring; lower molecular weight (C₉H₇NO₂)
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Chloro and methyl groups at positions 7 and 3 Higher lipophilicity; CAS 16381-48-9; acute oral toxicity (Category 4)
5-Fluoroindole-2-carboxamide derivatives Fluorine and carboxamide groups Enhanced bioactivity; IR C=O stretch at ~1666 cm⁻¹; synthesized via SNAr

Physical and Spectral Properties

  • Spectroscopic Data :

    • IR : Carboxylic acid derivatives exhibit strong C=O stretches (~1666–1670 cm⁻¹) and O–H stretches (~2500–3300 cm⁻¹) .
    • NMR : Indole protons resonate at δ 7.0–9.4 ppm, while dioxole methylene protons appear as singlet(s) near δ 5.0–6.0 ppm .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid, and what experimental parameters influence yield?

  • Methodology : A common approach involves refluxing precursors in acetic acid with sodium acetate as a catalyst. For example, derivatives like 3-formyl-1H-indole-2-carboxylic acid can undergo condensation with aminothiazolones under reflux for 3–5 hours (similar to Method A in ). Key parameters include stoichiometric ratios (e.g., 0.11 mol aldehyde per 0.1 mol amine), temperature control (reflux conditions), and recrystallization from DMF/acetic acid mixtures for purification .
  • Yield Optimization : Monitor reaction progress via TLC or HPLC. Adjust pH during workup to precipitate impurities.

Q. How can researchers validate the purity and structural integrity of this compound?

  • Analytical Techniques :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (acidified with 0.1% TFA) to assess purity.
  • Mass Spectrometry (MS) : Confirm molecular weight using ESI-MS or MALDI-TOF (e.g., theoretical MW ~247.2 g/mol, adjusted for substituents) .
  • NMR : Assign peaks for the dioxolane ring (δ 4.8–5.2 ppm for OCH₂O) and carboxylic acid (δ ~12 ppm, broad) .

Q. What are the stability considerations for long-term storage of this compound?

  • Storage Conditions : Store at –20°C under inert gas (N₂ or Ar) to prevent oxidation or hydrolysis. Avoid exposure to moisture, as carboxylic acids may decarboxylate under humid conditions .
  • Decomposition Risks : No direct data exists for this compound, but analogous indole-carboxylic acids show sensitivity to light and heat. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methods :

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to identify electrophilic sites (e.g., C-4 or C-6 positions on the indole ring).
  • Fukui Indices : Calculate nucleophilic (f⁻) and electrophilic (f⁺) indices to predict regioselectivity .
    • Experimental Validation : Compare computational predictions with observed reactivity in SNAr reactions using substituted aryl halides.

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Case Study : If one study reports cytotoxicity (IC₅₀ = 10 µM) while another shows no activity, consider:

  • Assay Variability : Test both protocols (e.g., MTT vs. ATP-based assays) using the same cell line and passage number.
  • Impurity Profiling : Analyze batches via LC-MS to rule out contaminants (e.g., residual boronic acid intermediates from Suzuki couplings) .
  • Solubility Effects : Use DMSO stock solutions ≤0.1% v/v to avoid solvent interference .

Q. How can researchers design experiments to study the compound’s interaction with cytochrome P450 enzymes?

  • Approach :

  • Enzyme Inhibition Assays : Incubate with human liver microsomes and CYP isoform-specific substrates (e.g., CYP3A4: midazolam). Measure metabolite formation via LC-MS/MS.
  • Docking Simulations : Use AutoDock Vina to model binding poses in the CYP active site, focusing on hydrogen bonds with the carboxylic acid group .
    • Controls : Include positive inhibitors (e.g., ketoconazole for CYP3A4) and verify enzyme activity with negative controls .

Methodological Challenges and Solutions

Q. What techniques address low solubility of this compound in aqueous buffers?

  • Strategies :

  • Prodrug Design : Synthesize methyl or ethyl esters (e.g., methyl 7-benzyloxy-1H-indole-5-carboxylate, ) to enhance lipophilicity, then hydrolyze in vivo.
  • Nanoformulation : Use PEGylated liposomes or cyclodextrin complexes to improve bioavailability .
    • Analytical Confirmation : Monitor ester hydrolysis kinetics using UV-Vis spectroscopy (λ = 260–280 nm for indole absorption) .

Q. How can researchers mitigate hazards during scale-up synthesis?

  • Safety Protocols :

  • Respiratory Protection : Use NIOSH-certified P95 respirators when handling fine powders to prevent inhalation ().
  • Waste Management : Neutralize acidic byproducts with sodium bicarbonate before disposal to prevent drainage contamination .
    • Process Optimization : Replace reflux with microwave-assisted synthesis to reduce reaction time and solvent volume .

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